molecular formula C24H14 B032191 Naphtho[2,3-a]pyrene CAS No. 196-42-9

Naphtho[2,3-a]pyrene

Cat. No.: B032191
CAS No.: 196-42-9
M. Wt: 302.4 g/mol
InChI Key: AXSJLZJXXUBRBS-UHFFFAOYSA-N
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Description

Naphtho[2,3-a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is composed of fused benzene and naphthalene rings, forming a complex structure. This compound is known for its presence in environmental pollutants, particularly those resulting from incomplete combustion processes such as fossil fuel burning and industrial emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]pyrene can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclodehydrogenation of specific aromatic precursors can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of complex organic materials. This process requires controlled high-temperature conditions to ensure the formation of the desired polycyclic aromatic hydrocarbon .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-a]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphtho[2,3-a]pyrene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Naphtho[2,3-a]pyrene is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings differentiates it from other polycyclic aromatic hydrocarbons, affecting its physical and chemical properties .

Properties

IUPAC Name

hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSJLZJXXUBRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173262
Record name Naphtho(2,1,8-qra)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196-42-9
Record name Naphtho[2,3-a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,3-a)pyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,1,8-qra)naphthacene
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Record name Naphtho[2,3-a]pyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Naphtho[2,3-a]pyrene has a molecular formula of C24H14 and a molecular weight of 302.37 g/mol.

A: Researchers frequently utilize techniques like Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry to characterize this compound. UV-Vis absorbance spectra are particularly valuable for identification, with characteristic peaks aiding in distinguishing this compound from other polycyclic aromatic hydrocarbons (PAHs) []. []

A: Studies show this compound exhibits strong interactions with gold (Au) surfaces, particularly Au(111). This interaction leads to charge transfer from the molecule to the gold substrate, resulting in the formation of a Schottky junction with a large interface dipole (0.99 eV) []. This interaction significantly influences the self-assembly and chiral ordering of this compound on the surface. []

A: Although achiral in the gas phase, this compound becomes chiral upon adsorption onto metal surfaces like Au(111) and Cu(111) [, , ]. This surface-induced chirality stems from the molecule's specific adsorption geometry and leads to the formation of chiral domains on the surface. []

A: this compound self-assembles into a variety of ordered structures on surfaces like Au(111) and Cu(111). These structures range from simple two-dimensional ordered arrangements [] to more complex chiral domains and even hierarchical chiral architectures on Cu(111) depending on factors like packing density and temperature. []

A: Moderate temperature treatments (around 500 K) can significantly alter the interaction between this compound films and the underlying Au(111) surface []. These treatments induce structural rearrangements in both the organic film and the metal surface, leading to a new equilibrium structure that differs from the room temperature configuration. []

A: Yes, High-Speed Vibration Milling (HSVM) enables the solid-state [4+2] cycloaddition of this compound with fullerene C60. This reaction yields the corresponding cycloadduct, showcasing the potential for solid-state synthesis of this compound derivatives [].

A: Studies on the photolysis of this compound radical cations reveal that the molecule is inherently unstable under broadband ultraviolet/visible radiation. Exposure to such radiation results in complete dehydrogenation, ultimately yielding the bare carbon cluster cation C+24 []. This finding holds implications for the stability of PAH cations, including this compound, in astrophysical environments.

A: this compound demonstrates the ability to inhibit gap-junctional intercellular communication (GJIC) []. This type of communication plays a crucial role in regulating cell growth and differentiation. While the potency of this compound in GJIC inhibition is lower compared to some other PAHs, its presence in environmental samples warrants attention due to potential implications for cell proliferation and tumor promotion. []

A: Several analytical techniques are employed for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible absorbance and mass spectrometric detection are commonly used for separating and identifying this compound in complex mixtures, like those obtained from pyrolysis experiments. [, ]

A: Yes, this compound is detected in various environmental samples, including coal tar, soil, and water. Its presence in these matrices raises concerns due to its potential human health risks and necessitates the development of sensitive and selective analytical methods for its detection and quantification. [, , , ]

A: this compound shows promise as a multifunctional organic semiconductor. Its electronic properties make it suitable for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) []. Further research in this area could lead to the development of efficient and cost-effective organic electronic devices.

A: Yes, this compound can serve as a fluorescent probe in biophysical studies. It exhibits a preference for the liquid-ordered (lo) phase in model membrane systems like giant unilamellar vesicles composed of DOPC/DPPC/cholesterol []. This property allows researchers to visualize and study raft-like domains in model membranes, providing insights into membrane organization and dynamics.

A: Adding this compound to coal blends significantly enhances coke strength. This enhancement is attributed to its large aromatic ring system, which facilitates co-fusion with coal particles during coking. This co-fusion process suppresses the formation of large pores in the resulting coke, ultimately leading to increased strength [].

A: Research on alternative materials with similar properties to this compound is an ongoing endeavor. Factors like cost, performance, and environmental impact need to be considered when exploring substitutes. For instance, while other PAHs might exhibit comparable GJIC inhibition activity, their overall toxicological profiles and environmental persistence may differ significantly from this compound. []

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